5-Ethylaminopyridine-2-amine
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Overview
Description
5-Ethylaminopyridine-2-amine is an organic compound with the molecular formula C7H11N3. It belongs to the class of aminopyridines, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound features a pyridine ring substituted with an ethylamino group at the 5-position and an amino group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylaminopyridine-2-amine typically involves the reaction of 2-chloropyridine with ethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethylaminopyridine-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of ethylaminopyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-Ethylaminopyridine-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-Ethylaminopyridine-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: Lacks the ethylamino group at the 5-position.
5-Methylaminopyridine-2-amine: Contains a methyl group instead of an ethyl group at the 5-position.
2,5-Diaminopyridine: Contains an additional amino group at the 5-position.
Uniqueness
5-Ethylaminopyridine-2-amine is unique due to the presence of both an ethylamino group at the 5-position and an amino group at the 2-position. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications in research and industry.
Properties
Molecular Formula |
C7H11N3 |
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Molecular Weight |
137.18 g/mol |
IUPAC Name |
5-N-ethylpyridine-2,5-diamine |
InChI |
InChI=1S/C7H11N3/c1-2-9-6-3-4-7(8)10-5-6/h3-5,9H,2H2,1H3,(H2,8,10) |
InChI Key |
NSNGLRIDOAXXQV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CN=C(C=C1)N |
Origin of Product |
United States |
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